9-Hydroxy muraglitazar
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Overview
Description
9-Hydroxy muraglitazar is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with affinity for both PPARα and PPARγ receptors . Muraglitazar was initially developed for the treatment of type 2 diabetes due to its ability to improve glycemic control and lipid profiles . its development was discontinued due to concerns over cardiovascular risks . The hydroxylated derivative, this compound, retains the core structure of muraglitazar with an additional hydroxyl group, potentially altering its pharmacological properties.
Preparation Methods
The synthesis of 9-Hydroxy muraglitazar involves multiple steps, starting from the core structure of muraglitazar. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts to facilitate the hydroxylation process.
Chemical Reactions Analysis
9-Hydroxy muraglitazar undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound, muraglitazar.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like m-CPBA, reducing agents like lithium aluminum hydride (LiAlH4), and various acids or bases for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions, but can include ketones, carboxylic acids, ethers, and esters.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of hydroxylation on PPAR agonists.
Mechanism of Action
9-Hydroxy muraglitazar exerts its effects through dual activation of PPARα and PPARγ receptors .
PPARα Activation: Enhances lipid metabolism, reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels.
PPARγ Activation: Improves insulin sensitivity, promoting glucose uptake in adipose tissue and skeletal muscle.
Molecular Targets and Pathways: The compound modulates the expression of genes involved in lipid and glucose metabolism, including those regulating fatty acid oxidation, adipogenesis, and glucose transport.
Comparison with Similar Compounds
9-Hydroxy muraglitazar can be compared with other PPAR agonists, such as:
Rosiglitazone: A selective PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another PPARγ agonist with a better safety profile compared to muraglitazar.
Fenofibrate: A selective PPARα agonist used to treat hyperlipidemia.
Properties
CAS No. |
875430-27-6 |
---|---|
Molecular Formula |
C29H28N2O8 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O8/c1-19-27(30-28(38-19)21-6-4-3-5-7-21)25(32)18-37-23-10-8-20(9-11-23)16-31(17-26(33)34)29(35)39-24-14-12-22(36-2)13-15-24/h3-15,25,32H,16-18H2,1-2H3,(H,33,34) |
InChI Key |
UACPJKHKQTVBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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